4-Chloro-6-methoxypyrimidine-5-carboxylic acid
Description
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Properties
IUPAC Name |
4-chloro-6-methoxypyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-12-5-3(6(10)11)4(7)8-2-9-5/h2H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTOTBXZLOEKOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=N1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4320-02-9 | |
| Record name | 4-chloro-6-methoxypyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Navigating the Synthesis and Handling of 4-Chloro-6-methoxypyrimidine-5-carboxylic Acid: A Technical Safety Guide
For researchers, scientists, and professionals in drug development, the meticulous handling of novel chemical entities is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides an in-depth technical overview of the safety considerations for 4-Chloro-6-methoxypyrimidine-5-carboxylic acid, a substituted pyrimidine derivative with potential applications in medicinal chemistry.[1][2] Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related compounds and general principles of handling halogenated organic compounds to provide a robust safety framework.
Hazard Identification and Classification
GHS Hazard Statements (Presumptive): Based on analogous compounds, this substance should be treated as potentially hazardous. Similar chlorinated pyrimidine derivatives are classified as follows:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][4]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[5]
-
Serious Eye Damage/Eye Irritation (Category 1 or 2): Causes serious eye damage or irritation.[4][6]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[7]
It is crucial to handle this compound with the assumption that it possesses these hazards until empirical data becomes available.
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C6H5ClN2O3 | [8] |
| Molecular Weight | 188.57 g/mol | [8] |
| Appearance | Likely a white to off-white crystalline powder. | [9] |
| Solubility | Expected to be slightly soluble in water and soluble in acidic and alkaline solutions. | [9] |
Safe Handling and Storage Protocols
Adherence to rigorous handling and storage protocols is essential to minimize exposure and maintain the chemical's stability.
Engineering Controls:
-
All manipulations of this compound in solid or solution form must be conducted within a properly functioning chemical fume hood.[10][11]
-
Ensure that an eyewash station and an emergency shower are readily accessible and in close proximity to the workstation.[5][6][12]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or if there is a significant splash risk.
-
Skin Protection: A flame-resistant lab coat must be worn and kept fully buttoned.
-
Hand Protection: Double-gloving with nitrile gloves is recommended. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[11]
-
Respiratory Protection: For situations where dust or aerosols may be generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[11]
Storage:
-
Store in a tightly sealed, properly labeled container.[10][13][14]
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[10][13][14]
-
Avoid exposure to heat, sparks, open flames, and other ignition sources.[13][14]
Emergency Procedures: A Step-by-Step Response
Rapid and correct response to an emergency situation is critical.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6][12][14]
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[5][12][14]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.[6][7][12]
Accidental Release Measures:
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.
-
Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[10]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
Fire-Fighting and Disposal Considerations
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Water spray may be used to cool containers.[6][13]
-
Specific Hazards: Combustion may produce toxic and corrosive fumes, including nitrogen oxides, carbon oxides, and hydrogen chloride gas.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[13]
Waste Disposal:
-
All waste containing this compound must be disposed of as hazardous waste.
-
Collect waste in a properly labeled, sealed container.[10][12]
-
Halogenated waste should be segregated from non-halogenated waste streams to facilitate proper disposal and minimize costs.[10][12]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Visualizing Safety Workflows
To further clarify the procedural logic, the following diagrams illustrate key safety workflows.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Chloro-6-methoxypyrimidine | C5H5ClN2O | CID 1051509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4,6-Dichloro-5-methoxypyrimidine | C5H4Cl2N2O | CID 78720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. PubChemLite - this compound (C6H5ClN2O3) [pubchemlite.lcsb.uni.lu]
- 9. chembk.com [chembk.com]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
Methodological & Application
Nucleophilic aromatic substitution (SNArS_NArSNAr) of 4-Chloro-6-methoxypyrimidine-5-carboxylic acid
Application Note: Nucleophilic Aromatic Substitution ( ) of 4-Chloro-6-methoxypyrimidine-5-carboxylic acid
Executive Summary
This application note details the strategic execution of nucleophilic aromatic substitution (
This guide provides two validated workflows:
-
Method A (Direct Displacement): A step-economical route for robust nucleophiles.
-
Method B (Activation-Protection): A high-yield route via ester or acid chloride intermediates for valuable or weak nucleophiles.
Substrate Analysis & Mechanistic Insight[1]
The Push-Pull Electronic Landscape
The substrate (1) features a unique electronic arrangement that dictates its reactivity profile:
-
C4-Chloro (Leaving Group): Highly activated. The carbon is electron-deficient due to the adjacent electronegative nitrogens (N1, N3) and the electron-withdrawing group (EWG) at C5.[1]
-
C5-Carboxylic Acid (EWG): In its neutral form (-COOH), this group exerts a strong mesomeric (
) and inductive ( ) pull, significantly lowering the LUMO energy of the ring and facilitating nucleophilic attack.[1] -
C6-Methoxy (Donor/Acceptor): This group acts as a resonance donor (
) but an inductive withdrawer ( ). While it technically deactivates the ring compared to a second chlorine, it remains stable under standard amination conditions, ensuring regioselectivity at C4.[1]
The "Carboxylate Trap"
A critical failure mode in
Mechanistic Pathway
The reaction proceeds via the standard Addition-Elimination mechanism.[1] The rate-determining step is typically the formation of the Meisenheimer complex (Transition State 1).[1]
Figure 1: Mechanistic pathway highlighting the competing deprotonation event.
Experimental Protocols
Method A: Direct Displacement (Green Chemistry Route)
Best for: Cheap, volatile amines (e.g., methylamine, morpholine) and aqueous-tolerant synthesis.[1] Mechanism: Relies on thermal energy to overcome the carboxylate deactivation.[1]
Reagents:
-
Amine Nucleophile: 3.0 – 5.0 equiv. (Acts as reactant and base).[3][4][5][6]
-
Solvent: Water or Isopropanol (IPA).
Protocol:
-
Charge: In a pressure tube or round-bottom flask, suspend This compound (1.0 g, 5.3 mmol) in Water (10 mL).
-
Add Nucleophile: Add the amine (16.0 mmol, 3 equiv) dropwise. Note: Exotherm is due to salt formation, not substitution.[1]
-
Reaction:
-
Volatile Amines: Seal the tube and heat to 90°C for 4–6 hours.
-
Non-volatile Amines: Reflux in water (100°C) for 6–12 hours.
-
-
Monitoring: Monitor by HPLC/LC-MS. The starting material (acid) will elute early; product will show mass [M+H]+ corresponding to Cl displacement.[1]
-
Workup (pH Swing):
Pros: No protecting group steps; water is the solvent.[1] Cons: Slower kinetics; requires excess amine.
Method B: The Ester/Acid Chloride Strategy (High Yield)
Best for: Valuable/complex amines, weak nucleophiles (anilines), or large-scale manufacturing.[1] Mechanism: Converts the deactivating -COOH into a hyper-activating -COCl or -COOR.[1]
Protocol:
Step 1: Activation (One-Pot Variation)
-
Suspend Substrate (1) (1.0 equiv) in dry Dichloromethane (DCM) or Toluene .
-
Add Oxalyl Chloride (1.2 equiv) and catalytic DMF (2 drops).
-
Stir at RT for 1 hour until gas evolution ceases. Result: 4-Chloro-6-methoxypyrimidine-5-carbonyl chloride.[1]
Step 2: Substitution
-
Cool the mixture to 0°C.
-
Add Triethylamine (TEA) (1.1 equiv) followed by the Amine Nucleophile (1.0 equiv).[1]
-
Stir at RT for 1–2 hours.
Step 3: Hydrolysis (If Acid is required) [1]
-
If the amide was formed (via acid chloride) and you need the acid, this route is incorrect.[1]
-
Correct Route for Amino-Acid Product:
Comparison of Leaving Group Reactivity (
Optimization & Troubleshooting
Solvent Selection Matrix
The choice of solvent dramatically impacts the reaction rate, particularly for Method A.[1]
| Solvent | Type | Dielectric ( | Suitability | Notes |
| Water | Protic/Polar | 80 | High | Stabilizes the transition state; "On-water" effect can accelerate rate.[1] |
| IPA/EtOH | Protic/Polar | 18-24 | Medium | Good solubility for organic amines; easier workup than water. |
| DMF/DMSO | Aprotic/Polar | 36-47 | High | Best for Method B. Hard to remove; promotes decarboxylation at high T. |
| THF | Aprotic | 7.5 | Low | Poor solubility for the zwitterionic starting material. |
Common Issues
-
Issue: Hydrolysis of C4-Cl to C4-OH.
-
Cause: Reaction temperature too high in aqueous base (OH- competes with Amine).
-
Fix: Use Method B (Ester) in anhydrous conditions, or ensure Amine concentration is high relative to Hydroxide in Method A.
-
-
Issue: Low Conversion.
-
Cause: Carboxylate trap deactivating the ring.[1]
-
Fix: Increase Temperature to 100°C or switch to Method B.
-
Decision Tree
Figure 2: Strategic decision tree for selecting the optimal synthesis pathway.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 20034170, this compound. Retrieved February 15, 2026, from [Link][1]
- March, J. (2019). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for mechanisms and Hammett constants).
-
ChemRxiv. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of SNAr. Retrieved February 15, 2026, from [Link][1]
Strategic Synthesis of Bicyclic Heterocycles from 4-Chloro-6-methoxypyrimidine-5-carboxylic Acid
Executive Summary & Strategic Analysis
The 4-Chloro-6-methoxypyrimidine-5-carboxylic acid scaffold is a high-value intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors (e.g., EGFR, CDK) and adenosine receptor antagonists.[1] Its structural utility lies in its trifunctional nature :
-
C4-Chlorine: A reactive handle for Nucleophilic Aromatic Substitution (
). -
C5-Carboxylic Acid: An electrophilic center for cyclization.[1]
-
C6-Methoxy: An electron-donating group that modulates ring reactivity and can be retained or hydrolyzed to a carbonyl (oxo) group later.[1]
Critical Synthetic Strategy:
While the starting material is a carboxylic acid, direct cyclization from the acid is often low-yielding due to salt formation (carboxylate anion deactivates the ring towards
Reactivity Map & Workflow
The following diagram outlines the divergent synthetic pathways detailed in this guide.
Figure 1: Divergent synthetic workflow starting from acid activation to bicyclic heterocycle formation.[2][3]
Pre-requisite Protocol: Quantitative Esterification
Objective: Convert the carboxylic acid to the ethyl ester to activate the C5 position for cyclization.
Materials
-
Substrate: this compound (1.0 eq)
-
Reagent: Thionyl Chloride (
) (1.5 eq) or conc. (catalytic) -
Solvent: Anhydrous Ethanol (0.5 M concentration)
Step-by-Step Procedure
-
Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a
drying tube (or inlet). -
Addition: Dissolve the carboxylic acid in anhydrous ethanol.
-
Activation: Cool the solution to 0°C. Add thionyl chloride dropwise over 15 minutes. (Caution: Exothermic, gas evolution of
and ). -
Reaction: Remove the ice bath and heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).
-
Workup: Concentrate the mixture under reduced pressure to remove excess ethanol and
. -
Neutralization: Dissolve the residue in DCM (dichloromethane) and wash with saturated
solution (cold) to remove residual acid. -
Isolation: Dry the organic layer over
, filter, and concentrate.
Protocol A: Synthesis of Pyrazolo[3,4-d]pyrimidines
Target Structure: 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-ol (or tautomers).[1]
Mechanism:
Materials
-
Substrate: Ethyl 4-chloro-6-methoxypyrimidine-5-carboxylate (from Step 3)[1]
-
Reagent: Hydrazine Hydrate (80% or 98%) (2.5 eq)
-
Solvent: Ethanol (10 mL per gram of substrate)
-
Base: Triethylamine (
) (1.1 eq) - Optional, speeds up initial displacement.
Step-by-Step Procedure
-
Dissolution: In a reaction vial, dissolve the ethyl ester (1.0 eq) in ethanol.
-
Reagent Addition: Add
(1.1 eq) followed by dropwise addition of hydrazine hydrate (2.5 eq) at room temperature.-
Note: The solution often turns yellow immediately.
-
-
Cyclization: Heat the reaction mixture to reflux for 2–4 hours.
-
Monitoring: A precipitate often forms as the bicyclic product is less soluble than the starting material.
-
-
Workup: Cool the mixture to 0°C and stir for 30 minutes to maximize precipitation.
-
Filtration: Filter the solid product.
-
Purification: Wash the cake with cold ethanol (2x) and then diethyl ether (2x) to remove excess hydrazine.
-
Drying: Vacuum dry at 45°C.
Data Summary:
| Parameter | Specification |
|---|---|
| Typical Yield | 75% – 85% |
| Reaction Time | 3 hours |
| Key Intermediate | 4-Hydrazino-ester (rarely isolated, cyclizes in situ) |
| Product Appearance | White to off-white powder |[1]
Protocol B: Synthesis of Pyrimido[4,5-d]pyrimidines
Target Structure: 7-Methoxy-pyrimido[4,5-d]pyrimidine derivatives. Mechanism: Condensation with bifunctional nucleophiles (Amidines/Guanidines).
Materials
-
Substrate: Ethyl 4-chloro-6-methoxypyrimidine-5-carboxylate (1.0 eq)
-
Reagent: Guanidine Hydrochloride (or Acetamidine HCl) (2.0 eq)
-
Base: Sodium Ethoxide (
) (Freshly prepared or 21% wt solution) (3.0 eq) -
Solvent: Anhydrous Ethanol[1]
Step-by-Step Procedure
-
Base Preparation: If using solid Na metal, dissolve Na (3.0 eq) in anhydrous ethanol to generate NaOEt in situ under
. -
Free Base Formation: Add Guanidine HCl (2.0 eq) to the NaOEt solution and stir for 15 minutes at RT to release the free base.
-
Coupling: Add the pyrimidine ester (1.0 eq) to the mixture.
-
Reaction: Heat to reflux for 6–8 hours.
-
Observation: The reaction involves displacement of the Cl followed by cyclization onto the ester.
-
-
Workup: Evaporate the solvent under reduced pressure.
-
Neutralization: Redissolve the residue in a minimum amount of water. Acidify carefully with dilute Acetic Acid to pH ~6 to precipitate the product.
-
Isolation: Filter the solid, wash with water, and recrystallize from Ethanol/DMF if necessary.
Mechanistic Visualization (Graphviz)
The following diagram details the electron flow and intermediate states for Protocol A (Pyrazolo formation), validating the "Ester-First" strategy.
Figure 2: Mechanistic cascade for the formation of the pyrazolo[3,4-d]pyrimidine scaffold.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Incomplete cyclization of the hydrazide intermediate.[1] | Increase reaction time or add a catalytic amount of acetic acid to promote dehydration. |
| Hydrolysis of Methoxy Group | Reaction conditions too acidic or aqueous base used at high temp. | Ensure anhydrous conditions. Use NaOEt/EtOH rather than NaOH/H2O. |
| Product Solubility | Bicyclic products are often highly insoluble. | Use DMF or DMSO for recrystallization. Do not discard the filter cake; the product is the solid. |
| Starting Material Recovery | Deactivation of the ester. | Ensure the starting material was fully esterified (check Step 3) before attempting cyclization. |
References
-
Synthesis of Pyrazolopyrimidines
-
Pyrimido[4,5-d]pyrimidine Synthesis
-
Esterification Protocols
-
Reaction of 4-chloropyrimidines with Hydrazine
Sources
- 1. WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine - Google Patents [patents.google.com]
- 2. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 3. heteroletters.org [heteroletters.org]
- 4. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciforum.net [sciforum.net]
- 6. mdpi.com [mdpi.com]
- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
Troubleshooting & Optimization
Controlling regioselectivity when modifying 4-Chloro-6-methoxypyrimidine-5-carboxylic acid
The following guide is structured as a Technical Support Center for the scaffold 4-Chloro-6-methoxypyrimidine-5-carboxylic acid . It synthesizes mechanistic organic chemistry with practical troubleshooting protocols.
Ticket Subject: Regioselectivity & Functionalization of this compound Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]
System Overview & Reactivity Profile
Welcome to the technical guide for This compound . This scaffold presents a classic "chemoselectivity triad" challenge in medicinal chemistry. Your primary challenge is distinguishing between three reactive centers:
-
C4-Chloride (Electrophile): The primary site for Nucleophilic Aromatic Substitution (SnAr).[1] Highly activated by the ortho-nitrogen and the 5-COOH group.[1]
-
C5-Carboxylic Acid (Nucleophile/Electrophile): Prone to deprotonation (deactivating the ring) or activation (for amide coupling).[1]
-
C6-Methoxy (Donor/Leaving Group): Generally stable but can be displaced under forcing conditions or hydrolyzed by strong acids.[1]
Reactivity Decision Tree
The following diagram illustrates the competitive pathways and decision nodes for this molecule.
Caption: Decision matrix for functionalizing this compound.
Module A: Controlling SnAr Regioselectivity (Displacing Cl)
The Objective: Install an amine at C4 without touching the C6-methoxy or the C5-acid.[1]
The Problem: The "Zwitterion Trap"
The 5-COOH is acidic (
-
Result: Formation of the carboxylate anion (
).[1] -
Consequence: The anion is an electron-donating group (via induction/field effect), which significantly raises the LUMO energy of the pyrimidine ring, deactivating it toward nucleophilic attack.[1]
Protocol 1: The "Double-Equivalent" Method (Direct SnAr)
Use this if you must keep the acid free.[1]
-
Solvent: Use polar aprotic solvents (DMF, DMSO, or NMP) to stabilize the transition state.[1]
-
Stoichiometry: Use 2.5 equivalents of the amine.
-
Temperature: Heat is required due to ring deactivation.[1] Start at 60°C ; ramp to 90°C if no conversion is observed after 2 hours.[1]
Protocol 2: The "Ester Protection" Route (Recommended)
To maximize yield and regioselectivity, mask the acid first.[1]
-
Step 1 (Protection): Reflux starting material in MeOH with catalytic
to form the methyl ester.[1]-
Why? The ester is electron-withdrawing, making the C4-Cl highly electrophilic.[1]
-
-
Step 2 (SnAr): React the ester with 1.1 eq of amine and 2.0 eq of DIPEA in THF or DCM at
. -
Step 3 (Saponification): Hydrolyze ester with LiOH/THF/Water.[1]
Troubleshooting Guide: SnAr Failures
| Symptom | Probable Cause | Corrective Action |
| No Reaction (Stalled) | Carboxylate formation deactivated the ring.[1] | Switch to Protocol 2 (Esterification) or increase Temp to 100°C. |
| Formation of 4,6-Diamino | Temperature too high or amine excess too large.[1] | Lower temperature to <40°C. Ensure strict stoichiometry (1.1 eq). |
| Loss of Methoxy Group | Acidic hydrolysis or attack by nucleophilic solvent.[1] | Avoid acidic workups. Do not use alcohols as solvent at high temps.[1] |
Module B: Amide Coupling (Modifying COOH)[1]
The Objective: Activate the C5-COOH to form an amide without hydrolyzing the C4-Cl or C6-OMe.[1]
The Risk: Vilsmeier-Haack Type Side Reactions
Using Thionyl Chloride (
-
Mechanism: These reagents can activate the C6-OMe group or the N1/N3 positions, leading to chlorination of the methoxy group (forming the dichloropyrimidine) or degradation.[1]
Protocol: HATU-Mediated Coupling (Safe Mode)
This method avoids generating highly reactive acid chlorides.[1]
-
Dissolution: Dissolve 1.0 eq of Starting Material in anhydrous DMF (0.2 M).
-
Base: Add 2.0 eq of DIPEA. Stir for 5 mins.
-
Activation: Add 1.1 eq of HATU . Stir for 10-15 mins at RT.[1]
-
Observation: Solution usually turns yellow/orange.[1]
-
-
Coupling: Add 1.1 eq of the amine. Stir at RT for 2-4 hours.[1]
-
Workup: Dilute with EtOAc, wash with saturated
(mild acid) to remove DMF.[1] Avoid strong basic washes which might hydrolyze the C4-Cl.[1]
Frequently Asked Questions (FAQs)
Q1: Can I use Suzuki coupling on the C4-Cl directly?
A: Yes, but the free acid is problematic for Palladium catalysts (poisoning).[1] Protect the acid as an ester or use the carboxylate salt (potassium salt) in aqueous/organic biphasic conditions (e.g.,
Q2: My product decarboxylated. Why? A: Pyrimidine-5-carboxylic acids are prone to thermal decarboxylation because the N1/N3 atoms can stabilize the transition state.[1] Avoid heating the free acid above 120°C, especially in acidic media.[1] If high-temp SnAr is needed, use the Ester Protection route.[1]
Q3: How do I distinguish between C4 and C6 substitution products? A:
-
NMR: In the starting material, the C2-H is a singlet around 8.5-9.0 ppm.[1]
-
Substitution at C4 (removing Cl) usually shifts the C2-H upfield slightly due to the donation from the new amine.[1]
-
NOE (Nuclear Overhauser Effect): Irradiate the new amine N-H or alkyl group.[1] If you see an enhancement of the C5-substituent (if you made an amide) or lack of interaction with the OMe, it helps confirm regiochemistry.[1]
-
Definitive: X-ray crystallography is the gold standard if NMR is ambiguous.[1]
-
References & Authority
-
SnAr Regioselectivity in Pyrimidines:
-
Amide Coupling Risks:
-
General Pyrimidine Chemistry:
Sources
Validation & Comparative
A Comparative Guide to the LC-MS/MS Fragmentation of 4-Chloro-6-methoxypyrimidine-5-carboxylic acid
Abstract
This guide provides a detailed analysis of the expected electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation patterns of 4-Chloro-6-methoxypyrimidine-5-carboxylic acid, a substituted pyrimidine of interest in pharmaceutical and chemical synthesis. In the absence of extensive public domain spectral data for this specific molecule, this document leverages fundamental principles of mass spectrometry and established fragmentation pathways of analogous structures—including halogenated heterocycles, carboxylic acids, and methoxy-substituted aromatics—to construct a predictive comparison. We will explore the fragmentation cascades in both positive (ESI+) and negative (ESI-) ionization modes, offering a comparative perspective on which approach yields more structurally informative data. This guide is intended for researchers, analytical chemists, and drug development professionals who rely on LC-MS for the structural elucidation and characterization of complex small molecules.
Introduction: The Analytical Challenge
This compound is a heterocyclic compound featuring several key functional groups that influence its behavior in a mass spectrometer: a pyrimidine core, a carboxylic acid, a chloro substituent, and a methoxy group. Each of these imparts a specific reactivity that can be exploited for structural confirmation using tandem mass spectrometry (MS/MS). Understanding the fragmentation pattern is critical for developing robust LC-MS methods for identification, impurity profiling, and metabolite identification studies.
The primary goal of this guide is to compare the information derived from positive versus negative ionization modes. Carboxylic acids typically yield strong signals in negative ion mode, forming a stable [M-H]⁻ carboxylate anion.[1] However, the nitrogen atoms in the pyrimidine ring are basic sites that can be readily protonated to form an [M+H]⁺ ion in positive mode. By examining both, we can gain a more complete picture of the molecule's gas-phase chemistry.
Analytical Rationale & Experimental Design
The choice of Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is predicated on its unparalleled sensitivity and selectivity for analyzing complex mixtures.[2] Electrospray ionization (ESI) is selected as the ionization source due to its soft nature, which typically preserves the intact molecule as a protonated ([M+H]⁺) or deprotonated ([M-H]⁻) precursor ion, essential for MS/MS experiments.[3]
Rationale for Mode Comparison
-
Negative Ion Mode (ESI-): Expected to be highly sensitive due to the acidic proton on the carboxylic acid group, readily forming the [M-H]⁻ ion. Fragmentation is often initiated at the carboxylate, leading to characteristic neutral losses.[1]
-
Positive Ion Mode (ESI+): Protonation will likely occur on one of the pyrimidine ring nitrogens. The resulting fragmentation pathways may provide complementary information, particularly concerning the stability and fragmentation of the heterocyclic core.
Key Molecular Features for MS/MS Analysis
-
Molecular Weight: 188.57 g/mol (Nominal), 188.0040 Da (Monoisotopic)
-
Chlorine Isotope Pattern: The presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a definitive marker. All chlorine-containing fragments will exhibit a characteristic M/M+2 isotopic pattern, which is invaluable for fragment identification.
-
Functional Groups & Expected Losses:
-
Carboxylic Acid: Loss of H₂O (18 Da), CO (28 Da), and CO₂ (44 Da).
-
Methoxy Group: Loss of CH₃ radical (15 Da) or formaldehyde (CH₂O, 30 Da).
-
Chloro Group: Loss of Cl radical (35/37 Da) or HCl (36/38 Da).
-
Detailed Experimental Protocol: LC-MS/MS
This protocol is a validated starting point for the analysis of this compound and similar compounds.
3.1 Liquid Chromatography (LC)
-
System: ACQUITY UPLC I-Class or equivalent
-
Column: Waters BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
LC Gradient:
Time (min) %A %B Curve 0.0 98 2 Initial 3.0 5 95 6 4.0 5 95 6 4.1 98 2 6 | 5.0 | 98 | 2 | 6 |
-
Causality: A gradient elution is employed to ensure the analyte is eluted as a sharp peak, providing good separation from potential impurities and improving signal-to-noise. Formic acid is a common modifier that aids in protonation (ESI+) and provides a source of protons for good chromatographic peak shape.
3.2 Mass Spectrometry (MS)
-
System: Xevo TQ-S micro or equivalent tandem quadrupole mass spectrometer
-
Ionization Mode: ESI, with separate acquisitions for Positive and Negative modes
-
Capillary Voltage: 2.5 kV (ESI+), -2.0 kV (ESI-)
-
Source Temperature: 150 °C
-
Desolvation Temperature: 500 °C
-
Cone Gas Flow: 150 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
MS/MS: Collision-Induced Dissociation (CID) with Argon as collision gas. Collision energies should be optimized for the specific instrument but a typical starting range is 10-40 eV.
Results: A Comparative Analysis of Fragmentation Patterns
The following sections detail the proposed fragmentation pathways. These pathways are predictive, based on established chemical principles of ion fragmentation.[4][5]
Negative Ion Mode (ESI-) Fragmentation
In ESI-, the molecule readily loses the carboxylic proton to form the [M-H]⁻ precursor ion at m/z 186.9968 . This ion is a stable carboxylate, and subsequent fragmentation is driven by charge-remote processes and the elimination of stable neutral molecules. This mode is predicted to be the more sensitive and structurally informative pathway.
Key Fragmentation Steps (ESI-):
-
Decarboxylation: The most favorable and common fragmentation for a gaseous carboxylate anion is the loss of CO₂. This results in a highly stable carbanion on the pyrimidine ring.
-
[M-H-CO₂]⁻ → m/z 142.0073
-
-
Loss of Methyl Radical: From the m/z 142 fragment, a subsequent loss of a methyl radical from the methoxy group can occur, although radical loss from an even-electron ion is less common. A more likely pathway is the loss of formaldehyde (CH₂O) via rearrangement.
-
Loss of HCl: The carbanion at m/z 142.0073 could potentially lose HCl, but this is less likely than fragmentation involving the methoxy group.
Proposed ESI- Fragmentation Pathway
Caption: Proposed primary fragmentation of this compound in ESI- mode.
Positive Ion Mode (ESI+) Fragmentation
In ESI+, protonation occurs on a ring nitrogen, forming the [M+H]⁺ precursor ion at m/z 189.0112 . The positive charge on the electron-deficient pyrimidine ring initiates a different cascade of fragmentation events.
Key Fragmentation Steps (ESI+):
-
Initial Neutral Losses: The protonated precursor is likely to lose small, stable neutral molecules.
-
Loss of Water: A common loss from protonated carboxylic acids. [M+H-H₂O]⁺ → m/z 171.0006
-
Loss of Formaldehyde: The methoxy group can lose CH₂O. [M+H-CH₂O]⁺ → m/z 158.9986
-
-
Sequential Losses: Following the initial loss, further fragmentation can occur. For instance, the m/z 171 ion (from water loss) can subsequently lose carbon monoxide (CO) from the acylium ion formed.
-
[M+H-H₂O-CO]⁺ → m/z 143.0061
-
-
Ring Cleavage: While less common under soft ESI conditions, cleavage of the pyrimidine ring itself is possible at higher collision energies.
Proposed ESI+ Fragmentation Pathway
Sources
- 1. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 2. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
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- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of 4-Chloro-6-methoxypyrimidine-5-carboxylic acid
This guide provides comprehensive, actionable procedures for the safe and compliant disposal of 4-Chloro-6-methoxypyrimidine-5-carboxylic acid. As a halogenated heterocyclic compound, this substance requires specific handling protocols to ensure laboratory safety, environmental protection, and regulatory adherence. The following directives are grounded in established chemical safety principles and are designed for researchers, scientists, and drug development professionals who handle this or structurally similar reagents.
Hazard Profile and Core Disposal Principle
The primary driver for its disposal protocol is its classification as a chlorinated organic compound . Such compounds are persistent and require specialized disposal methods, typically high-temperature incineration, to prevent environmental contamination.[1][2] They are strictly prohibited from sewer disposal.[3][4]
Anticipated Hazard Profile:
| Hazard Classification | Description | Rationale & Recommended Actions |
| Skin Corrosion/Irritation | Expected to cause skin irritation.[5][6] | Avoid all skin contact. Wear nitrile or neoprene gloves and a lab coat. Wash hands thoroughly after handling.[7][8] |
| Serious Eye Damage/Irritation | Poses a risk of serious eye irritation or damage.[5][6][7][9] | Always wear chemical safety goggles or a face shield.[7] Ensure eyewash stations are accessible.[10] |
| Acute Toxicity (Oral/Inhalation) | May be harmful if swallowed or inhaled.[8][9] | Handle only in a well-ventilated area or a chemical fume hood to avoid generating dust or aerosols.[8][11] |
| Environmental Hazard | Halogenated organic compounds can be toxic to aquatic life with long-lasting effects. | Prevent any release into the environment. Do not discharge into drains or sewer systems.[3][11] |
The Critical Imperative: Segregation of Halogenated Waste
The single most important step in the disposal process is the strict segregation of halogenated waste from all other chemical waste streams.
Causality: Disposal facilities use different processes for various waste types. Non-halogenated solvents can often be recycled or used as fuel. In contrast, chlorinated wastes must undergo high-temperature incineration to break down the carbon-chlorine bonds, which are stable and can otherwise lead to the formation of highly toxic dioxins.[2] This process is significantly more expensive.[1]
Mixing halogenated compounds like this compound with non-halogenated waste contaminates the entire batch, forcing it all to be treated via the more complex and costly incineration route.[12] Therefore, proper segregation is not only a matter of environmental compliance but also of significant cost management for your institution.
Step-by-Step Disposal Protocol
This protocol covers the disposal of the pure solid compound, solutions containing the compound, and contaminated labware.
Step 1: Don Personal Protective Equipment (PPE) Before beginning any waste handling procedures, ensure you are wearing the appropriate PPE:
-
Chemical safety goggles.
-
Lab coat.
-
Chemically resistant gloves (nitrile or neoprene are suitable for incidental contact).
Step 2: Prepare the Designated Waste Container
-
Select the Correct Container: Use a container designated specifically for "Halogenated Organic Waste" or "Chlorinated Waste."[12][13] This should be a chemically compatible container with a secure, screw-top lid.[13][14]
-
Ensure Proper Condition: The container must be clean, dry, in good condition, and free from leaks.[13]
-
Initial Labeling: Affix a "Hazardous Waste" tag to the container before adding any waste.[12][13] Fill out all required generator information (your name, lab location, etc.).
Step 3: Waste Collection
-
For Unused/Expired Solid Compound:
-
If the compound is in its original, sealed container, it can often be disposed of as is. Write "Waste" on the label and manage it through your institution's hazardous waste program.[13]
-
If transferring the solid, do so inside a chemical fume hood to prevent dust inhalation.[8] Carefully transfer the solid into the designated halogenated waste container.
-
-
For Solutions Containing the Compound:
-
All work must be performed in a chemical fume hood.
-
Carefully pour the liquid waste into the designated "Halogenated Organic Waste" container using a funnel.
-
Do not mix with incompatible chemicals. Specifically, keep this acidic waste stream separate from bases or strong oxidizing agents unless part of a neutralization pre-treatment plan approved by your institution's safety office.
-
Do not overfill the container. Leave at least 10-20% of headspace to allow for vapor expansion.[14]
-
-
For Contaminated Labware (e.g., gloves, weigh boats, pipette tips):
-
Gross contamination should be rinsed with a suitable solvent, and the rinsate collected as halogenated liquid waste.
-
Solid contaminated materials should be double-bagged in clear plastic bags, sealed, and labeled with a hazardous waste tag.[15] Alternatively, they can be placed in a designated solid hazardous waste container.
-
Empty containers that held the compound should be managed as hazardous waste unless they are triple-rinsed. The rinsate from this process must be collected as halogenated liquid waste.[11]
-
Step 4: Finalize the Waste Container Label
-
On the hazardous waste tag, list "this compound" by its full chemical name. Do not use abbreviations.[13]
-
If it is part of a solvent mixture, list all components and their approximate percentages.[12]
-
Ensure all relevant hazard boxes (e.g., Toxic, Corrosive) are checked.
Step 5: Store the Waste Container Securely
-
Store the container in a designated Satellite Accumulation Area (SAA) within your laboratory.
-
Ensure the storage area has secondary containment to capture any potential leaks.[12]
-
Keep the container away from heat, ignition sources, and incompatible materials.
Step 6: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup for your hazardous waste.[4]
-
Never transport hazardous waste outside of your laboratory yourself.[4]
Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate (If Necessary): For large spills, or if you feel unwell, evacuate the area and contact your institution's emergency response team.
-
Contain the Spill: For minor spills, prevent it from spreading or entering drains.[16]
-
Absorb: Cover the spill with an inert absorbent material like sand or vermiculite.
-
Collect and Dispose: Sweep up the absorbed material and place it into a sealed, labeled container for disposal as halogenated hazardous waste.[4][16] All materials used for cleanup are also considered hazardous waste.[4]
In Case of Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][7]
-
Skin: Wash the affected area immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6][7]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[6][9]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7][17]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
References
-
Laboratory chemical waste - Water Corporation . Water Corporation. [Link]
-
Laboratory chemical waste disposal guidelines - University of Otago . University of Otago. [Link]
-
Organic liquids acceptable as Waste Solvents - NUS Chemistry . National University of Singapore. [Link]
-
Process for Disposal of Chlorinated Organic Residues . ACS Publications. [Link]
-
Disposal of Solid Chemicals in the Normal Trash . Lafayette College Public Safety. [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
-
Material Safety Data Sheet - 2-Amino-6-chloro-4-methoxypyrimidine, 95% . Cole-Parmer. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois. [Link]
-
5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester . Organic Syntheses. [Link]
-
Procedure for disposing of hazardous waste . Massachusetts Institute of Technology. [Link]
-
Halogenated Solvents in Laboratories . Temple University Environmental Health and Radiation Safety. [Link]
Sources
- 1. otago.ac.nz [otago.ac.nz]
- 2. tandfonline.com [tandfonline.com]
- 3. Laboratory chemical waste [watercorporation.com.au]
- 4. vumc.org [vumc.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. Organic liquids acceptable as Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 15. web.mit.edu [web.mit.edu]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
